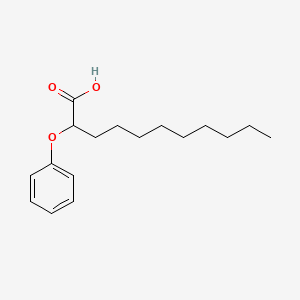

2-Phenoxyundecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenoxyundecanoic acid is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group in 2-phenoxyundecanoic acid readily undergoes esterification with alcohols. This reaction is catalyzed by acidic conditions (e.g., sulfuric acid or polymeric acid catalysts) and typically proceeds via nucleophilic acyl substitution .

Reaction Mechanism :

R-COOH+R’-OHAcidR-COOR’+H2O

Table 1: Esterification Conditions and Products

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ethanol | Polymeric acid catalyst, 50–80°C | Ethyl ester derivative | |

| Alcohols | Triflylpyridinium reagents, ambient temperature | Ester derivatives |

This reaction is versatile and scalable, with applications in organic synthesis for forming stable esters .

Amidation Reactions

The carboxylic acid group can react with amines to form amides. This reaction often requires activation (e.g., using coupling agents like triphenylphosphine oxide or triflylpyridinium reagents) to enhance nucleophilicity .

Reaction Example :

R-COOH+NH2R’Coupling agentR-CONHR’+Byproducts

Table 2: Amidation Conditions and Products

| Amine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Primary amines | Triphenylphosphine oxide, <10 minutes | Amide derivatives | |

| Challenging amines | Triflylpyridinium reagents, ambient temperature | Amide derivatives |

These reactions are critical in peptide synthesis and medicinal chemistry.

Potential Decarboxylation and Enzymatic Interactions

While direct evidence for decarboxylation of this compound is limited, analogous phenolic acids undergo enzyme-catalyzed decarboxylation via quinone methide intermediates . For example, phenolic acid decarboxylases (PADs) use a protonation mechanism to cleave the carboxylic acid group, forming vinyl derivatives .

Hypothetical Mechanism :

R-COOHEnzymeR-CH2COOH→R-CH=CH2+CO2

Table 3: Enzymatic Decarboxylation Features

| Key Aspect | Detail | Reference |

|---|---|---|

| Intermediate | Quinone methide | |

| Applications | Polymer precursors, food processing |

This mechanism highlights potential biological interactions, though specific studies on this compound are lacking .

Comparative Analysis of Functional Groups

Propiedades

Número CAS |

28065-23-8 |

|---|---|

Fórmula molecular |

C17H26O3 |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

2-phenoxyundecanoic acid |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-11-14-16(17(18)19)20-15-12-9-8-10-13-15/h8-10,12-13,16H,2-7,11,14H2,1H3,(H,18,19) |

Clave InChI |

PIWQVBDRRFMUIB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C(=O)O)OC1=CC=CC=C1 |

SMILES canónico |

CCCCCCCCCC(C(=O)O)OC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.